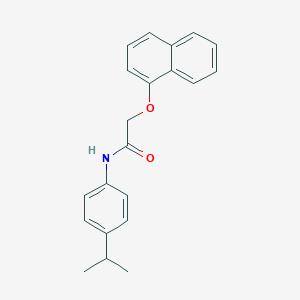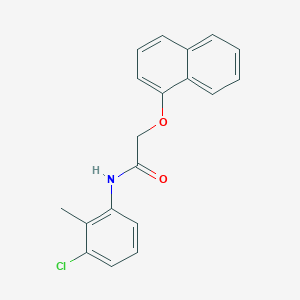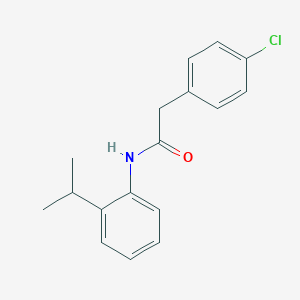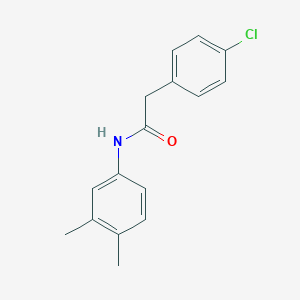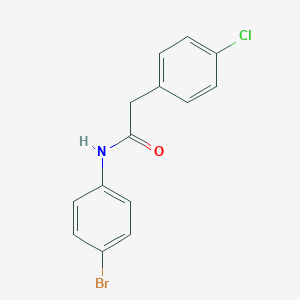
N-(3,4-dimethylphenyl)-2-(2-naphthyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-2-(2-naphthyloxy)acetamide, commonly known as DPN, is a chemical compound that has gained attention due to its potential applications in scientific research. DPN is a selective agonist for estrogen receptor beta (ERβ), which is a member of the nuclear receptor superfamily. ERβ is involved in various physiological processes, including the regulation of gene expression, cell proliferation, and differentiation. The selective activation of ERβ by DPN provides a valuable tool for investigating the role of this receptor in different biological systems.
作用機序
DPN selectively activates ERβ, which is a transcription factor that regulates gene expression. Upon binding to DPN, ERβ undergoes a conformational change that allows it to bind to DNA and regulate the expression of target genes. The specific genes regulated by ERβ activation depend on the cell type and context.
Biochemical and Physiological Effects:
The activation of ERβ by DPN has been shown to have various biochemical and physiological effects. For example, DPN has been shown to increase the expression of antioxidant enzymes in the liver, which suggests that ERβ activation may have a protective effect against oxidative stress. DPN has also been shown to inhibit the proliferation of breast cancer cells, which suggests that ERβ activation may have anti-cancer effects.
実験室実験の利点と制限
DPN provides a valuable tool for investigating the role of ERβ in different biological systems. The selective activation of ERβ by DPN allows for the specific modulation of ERβ signaling, which can be difficult to achieve using other methods. However, there are some limitations to the use of DPN in lab experiments. For example, DPN has a relatively short half-life and may be rapidly metabolized in vivo, which can limit its effectiveness in certain experiments.
将来の方向性
There are many potential future directions for research involving DPN and ERβ. Some possible areas of investigation include:
1. The role of ERβ in aging and age-related diseases, such as Alzheimer's disease and osteoporosis.
2. The effects of ERβ activation on metabolism and obesity.
3. The use of DPN as a potential therapeutic agent for various diseases, such as cancer and inflammatory disorders.
4. The development of new ERβ-selective agonists with improved pharmacokinetic properties.
5. The identification of novel ERβ target genes and pathways.
In conclusion, DPN is a valuable tool for investigating the role of ERβ in different biological systems. Its selective activation of ERβ provides a specific and powerful method for modulating ERβ signaling. While there are some limitations to its use, DPN has many potential applications in scientific research, and future studies will likely continue to uncover new insights into the role of ERβ in health and disease.
合成法
DPN can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenylamine with 2-naphthol to form the corresponding amine. This amine is then reacted with chloroacetyl chloride to yield the final product, DPN. The synthesis of DPN has been optimized to improve the yield and purity of the final product.
科学的研究の応用
DPN has been used in various scientific studies to investigate the role of ERβ in different biological processes. For example, DPN has been shown to promote the differentiation of neural stem cells into neurons, which suggests that ERβ may play a role in neurogenesis. DPN has also been used to study the effects of ERβ activation on the immune system, with some studies suggesting that ERβ activation may have anti-inflammatory effects.
特性
分子式 |
C20H19NO2 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C20H19NO2/c1-14-7-9-18(11-15(14)2)21-20(22)13-23-19-10-8-16-5-3-4-6-17(16)12-19/h3-12H,13H2,1-2H3,(H,21,22) |
InChIキー |
PCDVQYKPGWJJDR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




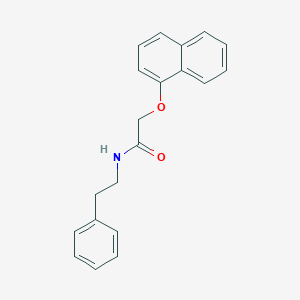
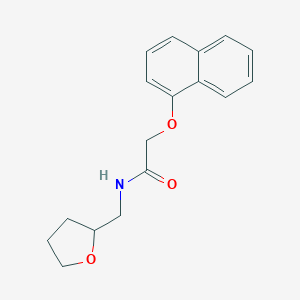

![Ethyl 4-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291447.png)
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)

